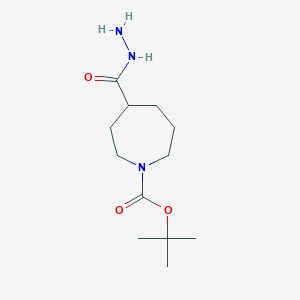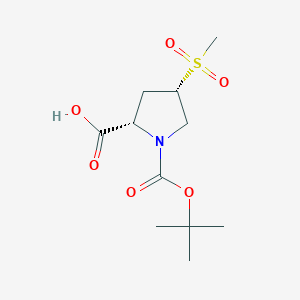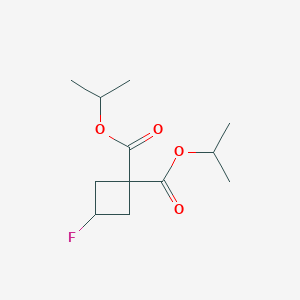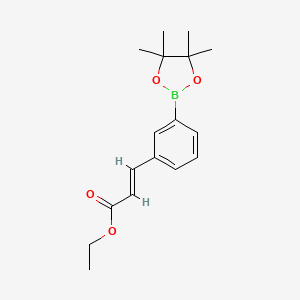![molecular formula C10H14ClNO3S B1403608 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride CAS No. 1864016-65-8](/img/structure/B1403608.png)
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, also known as MS-257, is a synthetic compound. It has a linear formula of C10H14O2N1Cl1 .
Synthesis Analysis
Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of valinol, L-phenylalaninol, L-leucinol, L-alaninol and L-serine methylester, along with methyl-, phenyl-, and 4-methoxyphenyl-sulfonic chlorides to yield sulfonyl aziridines .Molecular Structure Analysis
The molecular formula of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is C10H14ClNO3S. The molecular weight is 263.74 g/mol.Chemical Reactions Analysis
Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Applications
Metal-Free Coupling Reactions : A study by Allwood et al. (2014) introduced a metal-free coupling process for aromatic moieties with saturated heterocyclic partners such as azetidines. This method facilitates the synthesis of sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from parent ketones, highlighting the utility of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride in constructing complex molecular architectures (Allwood, Blakemore, Brown, & Ley, 2014).
Anticancer Activity : Research by Parmar et al. (2021) demonstrated that thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety exhibit significant in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride derivatives as novel antitumor agents, highlighting their effectiveness and the importance of the azetidine moiety in anticancer activity (Parmar et al., 2021).
Synthesis of Tubulin-Targeting Antitumor Agents : Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative properties. These findings illustrate the application of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride in the development of new cancer therapies that target tubulin, disrupting microtubular structure and inducing apoptosis (Greene et al., 2016).
Antimicrobial and Anti-Inflammatory Activities : The synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety has been reported to exhibit antimicrobial and anti-inflammatory activities. This underscores the potential of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride derivatives in the development of new antimicrobial agents, highlighting the diverse biological activities associated with these compounds (Kendre, Landge, & Bhusare, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUFXIOBSWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)



![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)